molecular formula C4H10N2O B112170 2-amino-N,N-dimethylacetamide CAS No. 1857-19-8

2-amino-N,N-dimethylacetamide

Cat. No.: B112170
CAS No.: 1857-19-8
M. Wt: 102.14 g/mol
InChI Key: KNVRBEGQERGQRP-UHFFFAOYSA-N
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Description

2-Amino-N,N-dimethylacetamide is a chemical compound with the molecular formula C4H10N2O. It is characterized by the presence of amino and dimethyl functional groups. This compound is a colorless liquid and is known for its versatility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-N,N-dimethylacetamide can be synthesized through several methods:

Industrial Production Methods:

Chemical Reactions Analysis

2-Amino-N,N-dimethylacetamide undergoes various chemical reactions:

Scientific Research Applications

2-Amino-N,N-dimethylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N,N-dimethylacetamide involves its ability to act as a nucleophile or an electrophile in various chemical reactions. It can form complexes with other molecules through hydrogen bonding and Van der Waals interactions. The molecular targets and pathways involved include the formation of intermediates like N’-acyl-N,N-dimethylformamidines and the stabilization of reaction intermediates through hydrogen bonding .

Comparison with Similar Compounds

2-Amino-N,N-dimethylacetamide can be compared with other similar compounds such as:

    N,N-Dimethylformamide (DMF): Both compounds are polar solvents and are used as reagents in organic synthesis.

    N,N-Dimethylacetamide (DMA): Similar to DMF, DMA is also a polar solvent and is used in various chemical processes.

These comparisons highlight the unique properties of this compound, particularly its versatility and reactivity due to the presence of both amino and dimethyl functional groups.

Properties

IUPAC Name

2-amino-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-6(2)4(7)3-5/h3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVRBEGQERGQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406946
Record name 2-amino-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1857-19-8
Record name 2-amino-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N,N-dimethylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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